molecular formula C10H9F3O4S B1436383 Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate CAS No. 1951440-91-7

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate

Cat. No. B1436383
M. Wt: 282.24 g/mol
InChI Key: YTXQPCSIPPHEEF-UHFFFAOYSA-N
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Description

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1951440-91-7 . It has a molecular weight of 282.24 . The IUPAC name for this compound is methyl 4-(methylsulfonyl)-2-(trifluoromethyl)benzoate . This compound is used in various scientific research applications due to its diverse properties.


Molecular Structure Analysis

The Inchi Code for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is 1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate include a molecular weight of 282.24 .

Scientific Research Applications

1. Novel Acaricide Development

Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, closely related to Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, is a novel acaricide named amidoflumet. Its molecular structure allows for an intramolecular N—H⋯O hydrogen bond, which contributes to its efficacy as an acaricide (Kimura & Hourai, 2005).

2. Synthesis of o-Quinodimethanes

2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which share a common sulfonate group with Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, are used to generate o-quinodimethanes. These quinodimethanes are then trapped with electron-deficient olefins to create cycloadducts (Shirakawa & Sano, 2014).

3. Cascade Rearrangements in Organic Synthesis

Methyl trifluoropyruvate benzene- and methanesulfonylimines, similar in functional groups to Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, undergo reactions with alkynes to yield various enimidates. The mechanism involves the formation of a six-centered bipolar ion followed by its rearrangement (Kul'yanova, Osipov, & Kolomiets, 2001).

4. Oxidation Reactions in Organic Synthesis

Compounds like methyl (methylthio)methyl sulfoxide, which share a methyl sulfoxide structure with Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate, are used in various oxidation reactions. These reactions include transformations with hydrogen peroxide, ozone, sodium metaperiodate, and other oxidizing agents (Ogura, Suzuki, & Tsuchihashi, 1980).

5. Regiochemical Predictions in Organic Synthesis

The behavior of sulfonate esters in reactions with methoxide ions is explored, as seen in compounds like trifluoroethyl benzyl sulfide and 2,2,2-trifluoroethyl methanesulfonate. These reactions help in understanding the mechanistic aspects of organic synthesis (Langler & Morrison, 1987).

Safety And Hazards

The safety data sheet for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

methyl 4-methylsulfonyl-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXQPCSIPPHEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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